![molecular formula C16H17N5O4S B2805360 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034616-41-4](/img/structure/B2805360.png)

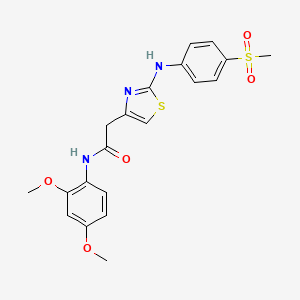

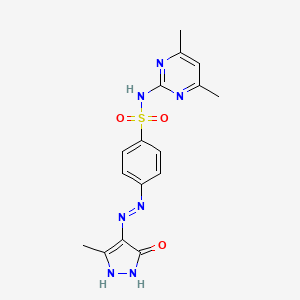

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities .

Synthesis Analysis

Triazolopyrimidines are typically synthesized using a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Wissenschaftliche Forschungsanwendungen

- Compound Design : Researchers have designed novel small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as CDK2 inhibitors .

- Biological Activity : Most of the prepared compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2). Some compounds even outperformed the reference drug sorafenib .

- Enzymatic Inhibition : Several compounds showed inhibitory activity against CDK2/cyclin A2, making them promising anti-proliferative agents .

- Molecular Docking : Molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, interacting via essential hydrogen bonding with Leu83 .

- Structure-Activity Relationship : In silico ADMET studies and drug-likeness assessments aided in predicting pharmacokinetic properties for antitumor activity .

- Compound Efficacy : Compounds 14 and 15 exhibited the best cytotoxic activities against MCF-7, HCT-116, and HepG-2 cell lines .

- Cell Cycle Alteration : Compound 14 induced significant alterations in cell cycle progression and apoptosis in HCT cells .

- Diverse Applications : Heterobicyclic nitrogen systems containing 1,2,4-triazines have found applications beyond cancer treatment. Examples include:

- Potential as Energetic Compounds : Certain derivatives of 1,2,4-triazoles, including those with fused-triazole structures, possess good thermal stability and insensitivity. These properties make them suitable candidates for energetic materials .

- Modification of Roscovitine : Researchers have replaced the purine scaffold of the CDK inhibitor roscovitine with pyrazolo[3,4-d]pyrimidine or pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine rings. These modifications enhance binding to the ATP adenine pocket .

Cancer Treatment: CDK2 Inhibition

Antitumor Properties

Heterobicyclic Nitrogen Systems

Energetic Materials

Bioisosteric Replacements

Eigenschaften

IUPAC Name |

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c22-26(23,13-3-4-14-15(8-13)25-7-6-24-14)20-5-1-2-12-9-17-16-18-11-19-21(16)10-12/h3-4,8-11,20H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXIJGMQDCWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2805277.png)

![Methyl 2-amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2805279.png)

![4-tert-butyl-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2805285.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2805287.png)

![N-[3-[3-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2805292.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)

![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)